(3R,5S)-3-fluoro-5-methoxypiperidine hydrochloride
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Overview
Description
(3R,5S)-3-fluoro-5-methoxypiperidine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of both fluorine and methoxy groups in the piperidine ring enhances its reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-fluoro-5-methoxypiperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluoro-5-methoxy-1,2-diamine with suitable cyclizing agents. The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The use of biocatalysts, such as recombinant enzymes, can also be employed to enhance the selectivity and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-fluoro-5-methoxypiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3R,5S)-3-fluoro-5-methoxypiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,5S)-3-fluoro-5-methoxypiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, which can influence its binding affinity to receptors or enzymes. The methoxy group can also participate in various interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-5-methoxypiperidin-3-ol hydrochloride
- (3R,5S)-5-hydroxymethyl-3-pyrrolidinol hydrochloride
- (3R,5S)-6-chloro-3,5-dihydroxyhexanoic-tert-butyl-acetate
Uniqueness
The specific stereochemistry also plays a crucial role in its interactions and effectiveness in various applications .
Properties
CAS No. |
2679949-86-9 |
---|---|
Molecular Formula |
C6H13ClFNO |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
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